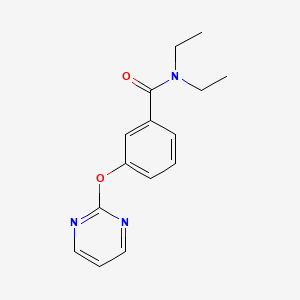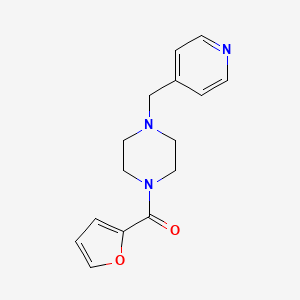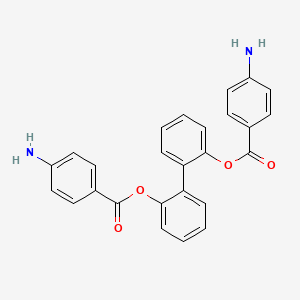![molecular formula C19H18F3N3O2 B5514465 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide is a compound featuring an imidazolidinyl group, which is a structural element found in various pharmacologically active molecules.
Synthesis Analysis The synthesis of similar compounds involves reactions of imidazolidine derivatives with various reactants. For example, the guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide was obtained by reacting N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with aniline (Balewski & Kornicka, 2021).
Molecular Structure Analysis The molecular structure of compounds with imidazolidinyl groups is characterized by features such as the presence of heterocyclic rings. Structural determinations are often done using NMR, infrared spectroscopy, and X-ray crystallography. For instance, the structure of the mentioned guanidine derivative was confirmed using these techniques (Balewski & Kornicka, 2021).
Chemical Reactions and Properties These compounds participate in various chemical reactions, typically involving the imidazolidine ring. The reactions can include substitutions, additions, and cyclizations, depending on the reactants and conditions used.
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of different substituents on the imidazolidine ring can significantly influence these properties.
Chemical Properties Analysis The chemical properties, including reactivity and stability, are influenced by the electronic and steric effects of the substituents on the imidazolidine ring. These properties are crucial for understanding the compound's behavior in chemical reactions and potential applications.
科学的研究の応用
Chemical Synthesis and Derivative Formation
Research in chemical synthesis has explored the creation of various derivatives through the manipulation of imidazolidinyl and benzamide components. The synthesis of oxadiazolo-, pyrimido-, imidazolo-, and benzimidazolo-containing derivatives from amidine and imidate derivatives of benzodiazepin compounds demonstrates the versatility of such molecular frameworks for generating analogs with potential biological activity (Kaur & Kishore, 2014).
Pharmacological Potential
Studies on the pharmacological potential of imidazolidinyl and benzamide derivatives have revealed their roles in various biological activities. For example, imidazolidin-4-ones have been utilized as skeletal modifications in bioactive oligopeptides, acting as proline surrogates or protecting agents against enzymatic hydrolysis, which indicates their utility in enhancing the stability and efficacy of peptide-based therapies (Ferraz et al., 2007).
Electrophysiological Activity
Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides has identified compounds with significant potential as selective class III agents. This suggests the relevance of the imidazolylbenzamide structure in developing new treatments for arrhythmias, highlighting the therapeutic potential of these compounds in cardiology (Morgan et al., 1990).
Antimicrobial and Antifungal Applications
Imidazole derivatives, including those with benzamide components, have been evaluated for their antimicrobial and antifungal activities, indicating their potential in addressing infectious diseases. Studies have synthesized and assessed the antimicrobial activity of various compounds, underscoring the role of these chemical structures in developing new antimicrobial agents (Elmagd et al., 2017).
特性
IUPAC Name |
4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-12-7-8-14(11-15(12)25-10-9-23-18(25)27)17(26)24-16(19(20,21)22)13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3,(H,23,27)(H,24,26)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRDGMJAIHGOO-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(F)(F)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@H](C2=CC=CC=C2)C(F)(F)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)